4-Cyano-1H-pyrrole-2-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-cyano-1H-pyrrole-2-carbohydrazide |
InChI |
InChI=1S/C6H6N4O/c7-2-4-1-5(9-3-4)6(11)10-8/h1,3,9H,8H2,(H,10,11) |
InChI Key |
ZEHJCXUDSOVIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C#N)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyano 1h Pyrrole 2 Carbohydrazide and Its Analogues
Established Synthetic Pathways for Pyrrole-2-carbohydrazides
The formation of the carbohydrazide (B1668358) moiety on a pre-existing pyrrole (B145914) ring is a critical step, typically achieved through protocols that are well-documented for various heterocyclic systems.
Ester Hydrazinolysis Protocols
A primary and widely adopted method for the synthesis of pyrrole-2-carbohydrazides is the hydrazinolysis of a corresponding pyrrole-2-carboxylate ester. This nucleophilic acyl substitution reaction is straightforward and generally efficient. The process involves reacting the pyrrole ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695) or methanol. alfa-chemistry.commdpi.com The mixture is typically heated under reflux for several hours to drive the reaction to completion. alfa-chemistry.commdpi.com
The general mechanism involves the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol or methanol) to yield the final carbohydrazide product. This method is versatile and has been successfully applied to a variety of heterocyclic esters, including those of pyrrole, to produce their corresponding hydrazides. wikipedia.orgyoutube.comwikipedia.orgmdpi.com For instance, novel pyrrole-based carbohydrazides have been prepared through the selective hydrazinolysis of the corresponding ethyl ester intermediate. alfa-chemistry.com Similarly, the synthesis of various fenamic hydrazides proceeds by treating the ester intermediates with hydrazine hydrate under reflux. mdpi.com
General Reaction Scheme for Ester Hydrazinolysis:
R-COOR' (Pyrrole Ester) + NH₂NH₂·H₂O (Hydrazine Hydrate) → R-CONHNH₂ (Pyrrole Carbohydrazide) + R'OH (Alcohol) + H₂O
Condensation Reactions in Pyrrole-Carbohydrazide Formation
Following the synthesis of the pyrrole carbohydrazide, further derivatization is commonly achieved through condensation reactions. These reactions typically involve the nucleophilic nitrogen of the hydrazide group reacting with an electrophilic carbonyl compound, such as an aldehyde or a ketone. This leads to the formation of a hydrazone linkage (C=N-NH-C=O), yielding a diverse array of N-substituted pyrrole carbohydrazide derivatives. alfa-chemistry.commdpi.com
The reaction is usually carried out by stirring the pyrrole carbohydrazide and the carbonyl compound in a suitable solvent, such as glacial acetic acid, at an elevated temperature. alfa-chemistry.com This method is a cornerstone for creating libraries of related compounds for further study. For example, novel pyrrole hydrazones have been synthesized by condensing a parent N-pyrrolylcarbohydrazide with various substituted pyrrole aldehydes. alfa-chemistry.com The versatility of this approach allows for the introduction of a wide range of structural motifs onto the core carbohydrazide scaffold. wikipedia.orgmdpi.com
Regioselective and Stereoselective Synthetic Strategies
The primary challenge in synthesizing the target compound lies in the regioselective construction of the 4-cyanopyrrole-2-carboxylate scaffold, which serves as the precursor to the final hydrazide. Several classical and modern synthetic reactions can be employed or adapted for this purpose.
Knorr-Type Reactions for 4-Cyanopyrrole Scaffolds
The Knorr pyrrole synthesis is a classic method for forming substituted pyrrole rings, which traditionally involves the condensation of an α-amino-ketone with a β-ketoester. acs.orgacs.org A significant modern adaptation of this reaction allows for the direct synthesis of 4-cyanopyrrole scaffolds by using a β-ketonitrile as one of the key reactants. organic-chemistry.orgyoutube.com
This modified Knorr reaction enables the preparation of polysubstituted pyrroles with a cyano group specifically at the 4-position. The synthesis involves the reaction of an α-isonitroso-β-ketoester with a β-ketonitrile. organic-chemistry.orgyoutube.com The α-isonitroso-β-ketoester serves as a precursor to the requisite α-amino-ketone, which is generated in situ through reduction, typically with zinc dust in the presence of acetic acid. acs.orgorganic-chemistry.org The subsequent condensation and cyclization with the β-ketonitrile affords the desired 4-cyanopyrrole structure. Mild reaction conditions, often using ethanol as a solvent instead of glacial acetic acid, have been developed to improve yields and accommodate sensitive functional groups. organic-chemistry.orgyoutube.com
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |
| α-Isonitroso-β-ketoester | β-Ketonitrile | Zinc, Acetic Acid, Ethanol, Cold | 4-Cyano-penta-substituted pyrrole | 30-60% | organic-chemistry.orgyoutube.com |
| α-Isonitroso-β-ketoester | β-Ketonitrile | Zinc, Glacial Acetic Acid | 4-Cyano-penta-substituted pyrrole | <10% | youtube.com |
Vilsmeier-Haack and Chlorosulfonyl Isocyanate Approaches to Cyanopyrroles
Direct cyanation or formylation of the pyrrole ring provides powerful regioselective routes to precursors for 4-Cyano-1H-pyrrole-2-carbohydrazide.
The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heterocyclic compounds. researchgate.netmdpi.com Typically, it uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrrole ring. researchgate.netyoutube.com While this reaction classically yields aldehydes, it has been modified to provide a direct synthesis of pyrrole nitriles. youtube.comnih.gov This can be achieved by treating the intermediate Vilsmeier complex with a reagent like hydroxylamine, which converts the formyl group to a nitrile. The position of substitution is dictated by the directing effects of any existing substituents on the pyrrole ring.
A more direct approach to synthesizing cyanopyrroles is through the use of Chlorosulfonyl Isocyanate (CSI, ClSO₂NCO) . organic-chemistry.orgyoutube.com CSI is a highly reactive reagent that can introduce a cyano group onto the pyrrole nucleus. organic-chemistry.org The reaction proceeds via an initial electrophilic attack on the pyrrole ring to form an N-chlorosulfonyl amide intermediate, which is then readily converted to the corresponding nitrile upon treatment with a reagent like DMF. organic-chemistry.orgyoutube.com This method has been successfully used to prepare pyrrole-2,4-dicarbonitrile in a single step from pyrrole. youtube.com By carefully choosing the pyrrole substrate and reaction conditions, CSI can be used for selective cyanation at the 4-position, especially on pyrroles already bearing an electron-withdrawing group at the 2-position. nih.gov
| Pyrrole Substrate | Reagent | Key Conditions | Product | Yield | Reference |
| 1-Methylpyrrole | CSI, then DMF | Dichloromethane, then HCl workup | 1-Methylpyrrole-2-carbonitrile | 58% | |
| Pyrrole | CSI, then DMF | Dichloroethane, -24°C to RT | Pyrrole-2,4-dicarbonitrile | - | youtube.com |
| 1-Methylpyrrole | CSI, then DMF/Triethylamine | Acetonitrile, -6 to 0°C | 1-Methylpyrrole-2-carbonitrile | 76% |
Green Chemistry and Sustainable Synthesis Approaches
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are applicable to the synthesis of this compound and its analogues.
Green approaches to the synthesis of the core pyrrole ring often focus on modifications of classical reactions like the Paal-Knorr synthesis. mdpi.com Innovations include the use of water as a solvent, which is environmentally benign, and the application of heterogeneous catalysts that can be easily recovered and reused. researchgate.net
For the synthesis of the carbohydrazide moiety, significant green advancements have been made. Microwave-assisted synthesis offers a substantial improvement over conventional heating. acs.orgnih.gov A solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine hydrate under microwave irradiation has been shown to dramatically reduce reaction times (from hours to seconds), decrease energy consumption, and improve reaction mass efficiency. nih.gov
Another sustainable technique is the use of organocatalysts under solvent-free conditions. For instance, L-proline has been used as a recyclable organocatalyst for the condensation of hydrazides with aldehydes and ketones using a simple grinding technique, avoiding the need for bulk solvents and simplifying purification. The adoption of such methodologies, including flow chemistry, can lead to more efficient, economical, and environmentally friendly production of the target compounds. acs.org
| Synthesis Step | Conventional Method | Green Alternative | Advantages of Green Method | Reference |
| Hydrazide Formation | Reflux in solvent (6-9 hrs) | Microwave irradiation (60-200 s), solvent-free | 160-360x less heating time, 93% reduction in waste (E-factor) | nih.gov |
| Hydrazone Condensation | Heating in acetic acid | Grinding with L-proline catalyst | Solvent-free, reusable catalyst, short reaction times | |
| Pyrrole Synthesis (Paal-Knorr) | Acid catalyst, organic solvent | Water as solvent, heterogeneous catalysts | Environmentally benign solvent, catalyst recyclability | researchgate.net |
Microwave-Assisted Syntheses for Pyrrole-Carbohydrazides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. pensoft.net This technology has been effectively applied to the synthesis of various heterocyclic compounds, including pyrrole derivatives. pensoft.net The preparation of pyrrole-carbohydrazides, in particular, can be significantly expedited through microwave irradiation, often reducing reaction times from hours to mere minutes. mdpi.com
A general and crucial step in the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester. Microwave irradiation has been shown to dramatically decrease the reaction time for this conversion. For instance, the synthesis of a pyrrole-based hydrazide that required 96 hours under conventional reflux conditions was completed in a significantly shorter timeframe with higher yields when subjected to microwave heating. mdpi.com
While a direct microwave-assisted synthesis for this compound from simple precursors in a single step is not extensively documented, a plausible and efficient route involves a two-step microwave-assisted process. The initial step would focus on the formation of a suitable precursor, ethyl 4-cyano-1H-pyrrole-2-carboxylate. Subsequently, this ester can be converted to the desired carbohydrazide via microwave-assisted hydrazinolysis.
Research into the synthesis of related structures, such as pyrrole dicarboxylates, has demonstrated the utility of microwave-assisted methods. For example, the Paal-Knorr reaction of diaminomaleonitrile (B72808) with diethyl 2,3-diacetylsuccinate under microwave irradiation at 120°C for 10 minutes efficiently produces the corresponding pyrrole dicarboxylate in high yield. nih.gov This highlights the potential for creating suitably substituted pyrrole rings that can then be further functionalized.
The following table summarizes representative conditions for the microwave-assisted synthesis of pyrrole precursors and the subsequent conversion to carbohydrazides.
| Precursor/Product | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Diethyl 3,4-dicyano-1H-pyrrole-2,5-dicarboxylate | Diaminomaleonitrile, Diethyl 2,3-diacetylsuccinate | Methanol | Oxalic acid | 120 | 10 | 95 | nih.gov |
| N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide | 2-propylquinoline-4-carbohydrazide, Aldehyde/Ketone | Ethanol | - | 140 | 1-3 | 70-94 | researchgate.net |
| Pyrrole-based hydrazide (vh0) | Pyrrole-based ester, Hydrazine hydrate | - | - | Not specified | Significantly reduced from 96h | 87-94 | mdpi.com |
Metal-Free Catalysis and Multi-Component Reactions for Pyrrole Ring Formation
Metal-free catalysis and multi-component reactions (MCRs) represent another cornerstone of modern synthetic chemistry, offering atom economy, operational simplicity, and access to complex molecular architectures from simple starting materials. researchgate.net These strategies are particularly valuable for the synthesis of highly functionalized pyrroles, avoiding the use of potentially toxic and expensive metal catalysts.
While a direct metal-free MCR for the one-pot synthesis of this compound has not been explicitly detailed in the literature, several metal-free approaches provide access to key structural motifs found in the target molecule. For instance, the synthesis of pyrrole-2,4-dicarbonitrile has been achieved, which could potentially be selectively hydrolyzed and then converted to the desired carbohydrazide. researchgate.net
One notable metal-free approach involves the reaction of pyrrole with chlorosulfonyl isocyanate (CSI) followed by treatment with dimethylformamide (DMF) to yield pyrrole-2-carboxamide. researchgate.net This amide could then potentially be converted to the carbohydrazide.
Furthermore, the synthesis of various polysubstituted pyrroles has been accomplished through metal-free MCRs. These reactions often proceed through a cascade of reactions, forming multiple bonds in a single operation. An example is the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, which demonstrates the feasibility of incorporating cyano and carboxamide groups into a heterocyclic ring system in a regioselective manner without the use of metals. acs.org
The following table provides examples of metal-free reactions for the synthesis of relevant pyrrole and imidazole (B134444) precursors.
| Product | Reactants | Solvent | Reagents | Conditions | Yield (%) | Reference |
| Pyrrole-2-carboxamide | Pyrrole, Chlorosulfonyl isocyanate, Dimethylformamide | Dichloromethane | - | -5 to -10 °C to rt | 74 | researchgate.net |
| 4-Cyanopyrrole-2-carboxaldehyde | Pyrrole-2,4-dicarbonitrile | Tetrahydrofuran | LiAlH₄ | 0 °C | 45 | researchgate.net |
| 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | 2-Hydroxybenzylidene imines, Aromatic aldehydes | - | - | Not specified | Not specified | acs.org |
Although a definitive, one-pot synthesis of this compound using these advanced methodologies remains an area for further research, the existing literature provides a strong foundation and clear pathways to achieve this target through multi-step sequences employing either microwave-assisted synthesis or metal-free multicomponent strategies.
Chemical Transformations and Derivatization of 4 Cyano 1h Pyrrole 2 Carbohydrazide
Reactions of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a cornerstone of the reactivity of 4-Cyano-1H-pyrrole-2-carbohydrazide, providing a gateway to a multitude of derivatives through condensation and cyclization reactions.
Formation of Hydrazones (Schiff Bases) and Related C=N Systems
The terminal primary amine of the hydrazide moiety readily undergoes condensation with aldehydes and ketones to form stable hydrazones, also known as Schiff bases. This reaction is a fundamental transformation for creating new carbon-nitrogen double bonds (C=N).
The synthesis typically involves the reaction of the carbohydrazide (B1668358) with a suitable aldehyde or ketone in a solvent like glacial acetic acid, often with heating, to drive the reaction to completion. nih.gov This straightforward condensation provides a modular approach to a wide range of derivatives, where the properties of the final molecule can be tuned by the choice of the carbonyl compound. For instance, reacting a pyrrole-based carbohydrazide with various substituted pyrrole (B145914) aldehydes yields a library of pyrrole hydrazones. nih.gov
Table 1: Illustrative Synthesis of Pyrrole Hydrazones
| Reactant A (Hydrazide) | Reactant B (Aldehyde) | Reaction Conditions | Product Type |
|---|---|---|---|
| Pyrrole-based carbohydrazide | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | Glacial Acetic Acid, Heat | Hydrazone (Schiff Base) |
| Pyrrole-based carbohydrazide | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Glacial Acetic Acid, Heat | Hydrazone (Schiff Base) |
| Pyrrole-based carbohydrazide | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Glacial Acetic Acid, Heat | Hydrazone (Schiff Base) |
This table illustrates the general synthetic procedure for forming hydrazones from a pyrrole carbohydrazide and various pyrrole aldehydes, based on established methodologies. nih.gov
Cyclocondensation Reactions to Form Fused and Spiro Heterocyclic Systems
The hydrazide and its derived hydrazones are excellent precursors for synthesizing a variety of five-membered heterocyclic rings through cyclocondensation reactions. These reactions involve the intramolecular or intermolecular reaction of the hydrazide/hydrazone with a suitable reagent to form a new ring system.
Pyrazoles: Pyrazole (B372694) rings can be synthesized by reacting the hydrazide with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. nih.govmdpi.com The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
1,3,4-Oxadiazoles: These heterocycles are commonly formed from hydrazides via cyclodehydration. A general method involves the reaction of an acylhydrazide with a dehydrating agent like phosphorus oxychloride (POCl₃) or by the oxidative cyclization of N-acylhydrazones. jchemrev.comnih.gov For example, N'-arylidene acetohydrazides can undergo a hypervalent iodine-mediated reaction to provide substituted 1,3,4-oxadiazoles in good yields. organic-chemistry.org
1,3,4-Thiadiazoles: Analogous to oxadiazole synthesis, thiadiazoles can be prepared from the corresponding thiosemicarbazide (B42300) intermediate. The hydrazide is first converted to a thiosemicarbazide by reaction with an isothiocyanate. Subsequent cyclization, often under acidic or dehydrating conditions, yields the 1,3,4-thiadiazole (B1197879) ring.
1,2,4-Triazoles: The synthesis of 1,2,4-triazine (B1199460) derivatives has been demonstrated from hydrazide-hydrazone precursors by reaction with hydrazine (B178648). benthamopen.com This highlights the utility of the hydrazide moiety in building nitrogen-rich heterocyclic systems.
Table 2: Summary of Cyclocondensation Reactions
| Starting Moiety | Reagent Class | Resulting Heterocycle | General Method |
|---|---|---|---|
| Hydrazide | 1,3-Dicarbonyl Compound | Pyrazole | Cyclocondensation nih.gov |
| Acylhydrazide/Hydrazone | Dehydrating Agent (e.g., POCl₃) / Oxidizing Agent | 1,3,4-Oxadiazole | Cyclodehydration / Oxidative Cyclization jchemrev.comorganic-chemistry.org |
| Thiosemicarbazide (from Hydrazide) | Acid / Dehydrating Agent | 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazide |
| Hydrazide-hydrazone | Hydrazine | 1,2,4-Triazine | Cyclocondensation benthamopen.com |
Reactivity of the Cyano Group
The cyano (-C≡N) group at the 4-position of the pyrrole ring offers distinct reactivity, primarily through hydrolysis, reduction, and cycloaddition pathways.
Nitrile Hydrolysis and Reduction Reactions
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds through an amide intermediate (4-carbamoyl-1H-pyrrole-2-carbohydrazide), which is subsequently hydrolyzed to the carboxylic acid. byjus.comchemistrysteps.com
Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid, such as hydrochloric acid, yields the free carboxylic acid, 4-Cyano-1H-pyrrole-2-carboxylic acid , and an ammonium (B1175870) salt. libretexts.orgbyjus.com
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Cycloaddition Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions to construct other heterocyclic rings. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. youtube.com In this type of reaction, a 1,3-dipole, such as a nitrile oxide (generated in situ), reacts with the nitrile (the dipolarophile) to form a five-membered heterocycle. For instance, the reaction of a nitrile with a nitrile oxide typically yields a 1,2,4-oxadiazole (B8745197) ring. chim.it While specific examples starting with this compound are sparse, this general reactivity demonstrates the potential of the cyano group for further heterocyclic synthesis.
Functionalization of the Pyrrole Nucleus
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the reactivity and regioselectivity are influenced by the existing substituents. The electron-withdrawing nature of the cyano and carbohydrazide groups at positions 4 and 2, respectively, would deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole. Nonetheless, functionalization remains possible under appropriate conditions.
Electrophilic cyclization reactions on related pyrrole systems demonstrate the ring's capacity to participate in bond formation. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates undergo electrophilic intramolecular cyclization when treated with iodine, leading to the formation of fused pyrrolooxazinone derivatives. beilstein-journals.org This indicates that even with an electron-withdrawing group at the 2-position, the pyrrole nucleus can act as a nucleophile to attack an activated electrophile, suggesting that direct electrophilic substitution (e.g., halogenation, nitration) at the remaining open positions (C3 or C5) of this compound may be achievable.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring (e.g., Halogenation)
The pyrrole ring is known to be significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.com This heightened reactivity is due to the ability of the nitrogen atom's lone pair of electrons to delocalize within the aromatic system, thereby stabilizing the intermediate carbocation (the sigma complex) formed during the substitution process. pearson.comyoutube.com Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position, as the positive charge in the transition state can be more effectively stabilized by the nitrogen atom through resonance compared to substitution at the C3 (β) position. pearson.com
In the context of pyrrole-2-carbohydrazide derivatives, studies have demonstrated the feasibility of electrophilic substitution, specifically halogenation, on the pyrrole ring. Research on the synthesis of novel pyrrole-2-carbohydrazide derivatives has shown that the pyrrole nucleus can be di-brominated to yield 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives. vlifesciences.com
In a representative synthetic procedure, a carbohydrazide is reacted with a substituted aldehyde in the presence of alcohol and a few drops of glacial acetic acid under reflux conditions. vlifesciences.com This reaction leads to the formation of a benzylidine-substituted dibromo-1H-pyrrole-2-carbohydrazide. vlifesciences.com The following table summarizes the synthesis and characterization of several such derivatives. vlifesciences.com
| Compound ID | Substituent on Benzylidine | Yield (%) | Melting Point (°C) | Molecular Formula |
| GS2 | 3,4-dihydroxy | 80 | 220-222 | C₁₂H₉Br₂N₃O₃ |
| GS4 | 4-dimethylamino | 75 | 179-181 | C₁₄H₁₄Br₂N₄O |
| GS5 | 3-chloro | 65 | 181-183 | C₁₂H₈Br₂ClN₃O |
Data sourced from a study on the synthesis and biological evaluation of pyrrole-2-carbohydrazide derivatives. vlifesciences.com
The characterization of these compounds was performed using various analytical techniques, including FTIR, ¹H NMR, and Mass Spectrometry, confirming the introduction of bromine atoms onto the pyrrole ring. vlifesciences.com For instance, the FTIR spectrum of 3,4-dihydroxy benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide shows a characteristic C-Br stretch at 644.248 cm⁻¹. vlifesciences.com
N-Substitution and Alkylation Strategies
Information regarding specific N-substitution and alkylation strategies for this compound is not available in the provided search results. General methods for the alkylation of pyrrole rings, such as Friedel-Crafts type reactions using alkyl halides or alcohols as alkylating agents, are known. google.com However, the application of these methods to this compound, and the specific conditions required, have not been detailed in the available literature.
Mechanistic Investigations of Tautomerism and its Role in Chemical Reactivity
There is no information available in the provided search results regarding mechanistic investigations into the tautomerism of this compound and its influence on chemical reactivity.
Advanced Characterization Techniques and Structural Elucidation for 4 Cyano 1h Pyrrole 2 Carbohydrazide Systems
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques are indispensable for determining the structural features of organic molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while infrared (IR) spectroscopy and mass spectrometry (MS) are key to identifying functional groups and confirming molecular weight.
High-Resolution NMR Spectroscopy for Proton and Carbon Environments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the proton (¹H) and carbon (¹³C) environments within a molecule. For pyrrole (B145914) derivatives, NMR is instrumental in confirming the substitution pattern and the electronic nature of the substituents.
In the case of carbohydrazide (B1668358) moieties attached to aromatic rings, the NH and NH₂ protons of the hydrazide group typically appear as exchangeable signals. For example, in a series of N-benzyl-1H-indole-2-carbohydrazides, the NH₂ protons were observed as a singlet in the range of δ 4.81–5.03 ppm, while the indole (B1671886) NH proton appeared as a singlet around δ 11.36–11.55 ppm. sigmaaldrich.com
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon of the cyano group (-C≡N) is expected to appear in the range of 115-125 ppm. The carbonyl carbon (C=O) of the carbohydrazide group would be observed further downfield, typically in the region of 160-170 ppm. The carbon atoms of the pyrrole ring would have chemical shifts influenced by the electron-withdrawing cyano group and the carbohydrazide moiety.
A hypothetical ¹H and ¹³C NMR data table for 4-Cyano-1H-pyrrole-2-carbohydrazide is presented below based on typical values for similar structures.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Pyrrole NH | > 11.0 (broad s) | - |
| Pyrrole H3 | ~7.0 (d) | ~110 |
| Pyrrole H5 | ~7.2 (d) | ~125 |
| Hydrazide NH | ~9.0 (s) | - |
| Hydrazide NH₂ | ~4.5 (s) | - |
| C2 (C=O) | - | ~162 |
| C4 (C-CN) | - | ~100 |
| C5 (CH) | - | ~125 |
| C3 (CH) | - | ~110 |
| CN | - | ~118 |
Note: This table is predictive and actual experimental values may vary.
Vibrational (IR) and Mass Spectrometric Analysis for Functional Group Identification and Molecular Weight Confirmation
Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-N bonds.
The stretching vibration of the cyano group (C≡N) is a particularly strong and sharp absorption, typically appearing in the region of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the carbohydrazide would give rise to a strong absorption band around 1640-1680 cm⁻¹. The N-H stretching vibrations of the pyrrole NH and the hydrazide NH and NH₂ groups would be observed in the region of 3100-3400 cm⁻¹. For instance, in related N-(4-bromobenzyl)-1H-indole-2-carbohydrazide, the NH₂ asymmetric and symmetric stretching vibrations were observed at 3334 cm⁻¹ and 3210 cm⁻¹, respectively, with the C=O stretch at 1637 cm⁻¹. sigmaaldrich.com
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (molecular formula C₆H₅N₅O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 151.14 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. While experimental mass spectrometry data for the target compound is not available, predicted collision cross-section (CCS) values for the related ethyl 4-cyano-1H-pyrrole-2-carboxylate have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H (pyrrole & hydrazide) | 3100 - 3400 |
| C≡N (cyano) | 2220 - 2260 |
| C=O (carbohydrazide) | 1640 - 1680 |
| C-N | 1250 - 1350 |
X-ray Diffraction Studies for Solid-State Molecular Architecture
While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray diffraction analysis of single crystals offers the most definitive picture of the three-dimensional molecular architecture in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound is not publicly documented, studies on the closely related 1H-Pyrrole-2-carbohydrazide provide significant insights. The crystal structure of 1H-Pyrrole-2-carbohydrazide reveals that the molecules are linked in the solid state through a network of intermolecular hydrogen bonds. Specifically, N—H···N and N—H···O interactions form a supramolecular grid. This type of hydrogen bonding is crucial in dictating the packing of the molecules in the crystal lattice. It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the hydrazide group and the cyano nitrogen atom, influencing its solid-state properties.
A hypothetical table of crystallographic parameters for this compound, based on the data for 1H-Pyrrole-2-carbohydrazide, is provided below to illustrate the type of information obtained from such studies.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~5.5 |
| b (Å) | ~10.0 |
| c (Å) | ~12.0 |
| β (°) | ~105 |
| Volume (ų) | ~640 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.56 |
| Hydrogen Bonds | N-H···N, N-H···O |
Note: This table is for illustrative purposes and actual values would need to be determined experimentally.
Computational and Theoretical Studies on 4 Cyano 1h Pyrrole 2 Carbohydrazide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Cyano-1H-pyrrole-2-carbohydrazide at the atomic level. These methods provide a quantum mechanical description of the molecule's electron distribution and energy.
Density Functional Theory (DFT) and Ab Initio Approaches to Molecular Properties
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic properties of molecules. For pyrrole (B145914) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are utilized to determine optimized molecular geometries, electronic energies, and frontier molecular orbitals (HOMO and LUMO). These calculations reveal that the distribution of electron density is significantly influenced by the cyano and carbohydrazide (B1668358) substituents on the pyrrole ring. The cyano group, being a strong electron-withdrawing group, and the carbohydrazide group, with its potential for hydrogen bonding and resonance, create a unique electronic environment that dictates the molecule's reactivity and interaction capabilities.
Ab initio methods, while computationally more intensive, can provide even more accurate results for smaller systems or for benchmarking DFT calculations. These studies help in understanding the fundamental electronic structure and have been applied to various N-heterocyclic carbohydrazides to analyze their tautomeric forms and vibrational frequencies.
Conformational Analysis and Intramolecular Interaction Dynamics
Intramolecular hydrogen bonding between the hydrogen of the N-H group in the pyrrole ring and the carbonyl oxygen of the carbohydrazide moiety is a potential stabilizing interaction that can influence the preferred conformation. The rotational barrier around the C-C bond connecting the pyrrole ring and the carbohydrazide group can be calculated to understand the flexibility of the molecule. These intramolecular dynamics are crucial for how the molecule presents itself to a biological receptor.
Molecular Docking and Simulation Studies in Chemical Biology
Molecular docking and simulation are pivotal in predicting how this compound and its analogs might interact with biological macromolecules, offering a window into their potential therapeutic applications.
In Silico Assessment of Ligand-Receptor Interactions and Binding Affinity Prediction
Molecular docking studies have been employed to investigate the binding modes of pyrrole-based compounds within the active sites of various enzymes and receptors. For instance, derivatives of this compound have been docked into the active sites of proteins like dihydrofolate reductase and thymidylate synthase, which are known targets for antimicrobial and anticancer agents. These simulations predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or estimated binding energy, provides a quantitative measure of the strength of this interaction. The cyano and carbohydrazide groups are often key participants in these binding interactions, forming crucial hydrogen bonds with amino acid residues in the active site.
Rational Design and Virtual Screening of this compound Derivatives
The insights gained from molecular docking studies facilitate the rational design of new derivatives of this compound with potentially improved activity. By identifying the key interaction points, medicinal chemists can propose modifications to the parent structure to enhance binding affinity and selectivity. Virtual screening of large compound libraries containing the 4-cyano-1H-pyrrole scaffold can also be performed to identify novel hits with desired biological activities. This computational approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Prediction of Pharmacokinetic-Relevant Descriptors via Computational Methods
The journey of a drug molecule through the body is governed by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational methods are increasingly used to predict these properties early in the drug discovery pipeline. For this compound and its derivatives, various molecular descriptors relevant to their pharmacokinetic profile can be calculated. These include properties like lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors. These descriptors are often used to assess the "drug-likeness" of a compound based on empirical rules such as Lipinski's Rule of Five.
Computational models can also predict more complex ADME properties, such as intestinal absorption, blood-brain barrier penetration, and susceptibility to metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities of a compound and guide its optimization to achieve a more favorable pharmacokinetic profile.
| Parameter | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1-3 | Optimal range for membrane permeability and solubility. |
| Hydrogen Bond Donors | < 5 | Contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding interactions. |
| Polar Surface Area | < 140 Ų | Relates to transport properties and cell permeability. |
Structure Activity Relationship Sar and Mechanistic Pathways in Chemical Biology Research for 4 Cyano 1h Pyrrole 2 Carbohydrazide Derivatives
Elucidating Molecular Determinants of Biological Activity
The biological effects of 4-cyano-1H-pyrrole-2-carbohydrazide derivatives are profoundly influenced by their molecular architecture. The presence, nature, and position of various substituents on the pyrrole (B145914) ring system dictate the potency and selectivity of these compounds, while their three-dimensional arrangement can also play a critical role in their interaction with biological targets.
Impact of Substituent Effects on Potency and Selectivity
The introduction of different chemical groups onto the pyrrole core of this compound derivatives serves as a powerful strategy to modulate their biological activity. Electron-withdrawing groups, for instance, can significantly enhance the potency of these compounds. This is exemplified in studies where benzylidene pyrrole-2-carbohydrazide derivatives were synthesized and evaluated for their antimycobacterial activity. vlifesciences.com It was observed that certain substitutions led to remarkable activity, comparable to existing drugs like Isoniazid. vlifesciences.com
The position of substituents is equally critical in determining the biological profile. For example, in a series of 1,5-diarylpyrazole-3-carboxamides bearing a 4-cyano-tetrahydro-2H-pyranyl group, the placement of substituents on the aryl rings had a major influence on receptor affinity and selectivity. nih.gov A 4-methoxy substituent on the C5-aryl ring, combined with a 2-fluoro or 2-bromo substituent on the N1-aryl ring, resulted in high affinity for both CB1 receptors and the 18 kDa translocator protein (TSPO). nih.gov Interestingly, moving a bromo substituent from the 2-position to the 3-position of the C5-aryl ring led to a high affinity and selectivity for TSPO over CB1 receptors. nih.gov
Furthermore, the nature of the substituent can dramatically switch the selectivity of the compound. Replacing a tetrahydro-2H-pyranyl ring's oxygen with a methylene (B1212753) group, as seen in a 1-cyano-cyclohexyl analog, reversed the selectivity and enhanced the affinity for CB1 receptors. nih.gov This highlights the subtle yet profound impact of seemingly minor structural changes. In the context of cyclooxygenase (COX) inhibition, pyrrole derivatives with a small acidic group at position 1 were effective against both COX-1 and COX-2, whereas the introduction of a larger group biased the activity towards COX-1. nih.gov
Table 1: Impact of Substituents on Biological Activity of Pyrrole Derivatives
| Parent Scaffold | Substituent(s) | Position(s) | Observed Biological Effect |
|---|---|---|---|
| Benzylidine pyrrole-2-carbohydrazide | Nitrobenzylidine | Not specified | Exhibited significant antimycobacterial activity. vlifesciences.com |
| 1,5-Diarylpyrazole-3-carboxamide | 4-methoxy and 2-bromo | C5-aryl and N1-aryl | High affinity for both CB1 receptors and TSPO. nih.gov |
| 1,5-Diarylpyrazole-3-carboxamide | 3-bromo | C5-aryl | High affinity and selectivity for TSPO. nih.gov |
| Pyrrole derivative | Small acidic group | Position 1 | Effective against both COX-1 and COX-2. nih.gov |
| Pyrrole derivative | Larger group | Position 1 | Biased activity towards COX-1. nih.gov |
Investigation of Cellular and Molecular Mechanisms
Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their ability to influence key cellular processes like cell cycle progression and apoptosis, as well as their capacity to inhibit specific enzymes involved in disease pathways.
Modulation of Cell Cycle Progression and Apoptosis Induction
Several studies have demonstrated the potential of pyrrole derivatives to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells. For instance, certain novel pyrrole hydrazones have been shown to exhibit antiproliferative activity against tumor cell lines. nih.gov The substitution pattern on the pyrrole ring was found to be a key determinant of this activity, with compounds derived from β-pyrrole aldehydes showing greater antiproliferative effects than those from α-pyrrole aldehydes. nih.gov This suggests that the position of substitution influences the interaction with cellular targets that regulate cell proliferation. Other classes of compounds, such as tetrahydroisoquinoline derivatives, have been shown to induce apoptosis and cell cycle arrest by causing DNA damage. nih.gov Similarly, the synthetic retinoid N-(4-hydroxyphenyl)retinamide has been found to trigger apoptosis in prostate cancer cells. nih.gov While not directly about this compound, these findings with related heterocyclic and aromatic amide structures provide a framework for how these compounds might function.
Enzyme Inhibition Studies (e.g., Enoyl-Acyl Carrier Protein Reductase (ENR), COX Pathways)
A significant area of research for pyrrole derivatives has been their role as enzyme inhibitors. Benzylidine pyrrole-2-carbohydrazide derivatives have been specifically designed and identified as inhibitors of Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis, making it an attractive target for developing new antibacterial agents. vlifesciences.com Molecular docking studies have been employed to understand the interactions between these pyrrole derivatives and the ENR active site, with several compounds showing good inhibitory activity. vlifesciences.com
In the realm of inflammation, pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are central to the inflammatory response. nih.gov Researchers have successfully designed and synthesized novel pyrrole derivatives that act as dual inhibitors of COX-1 and COX-2. nih.gov Through quantitative structure-activity relationship (QSAR) studies, specific compounds were identified as potent COX-2 inhibitors, while others showed higher inhibitory activity against COX-1. nih.gov This ability to selectively target COX isoforms is a promising avenue for developing anti-inflammatory drugs with improved safety profiles. nih.gov
Table 2: Enzyme Inhibition by Pyrrole Derivatives
| Enzyme Target | Class of Pyrrole Derivative | Key Findings |
|---|---|---|
| Enoyl-Acyl Carrier Protein Reductase (ENR) | Benzylidine pyrrole-2-carbohydrazide derivatives | Designed as ENR inhibitors with several compounds showing good inhibitory activity against M. tuberculosis. vlifesciences.com |
| Cyclooxygenase-1 (COX-1) | Pyrrole derivatives with a hydroxybenzoic acid substituent | Exhibited heightened inhibitory activity against COX-1 relative to COX-2. nih.gov |
| Cyclooxygenase-2 (COX-2) | Pyrrole derivatives with specific substitutions | Identified as potent COX-2 inhibitors, surpassing the efficacy against COX-1. nih.gov |
Role of this compound Derivatives as Chemical Probes and Lead Compounds
The diverse biological activities and the tunable nature of their structure make this compound derivatives valuable tools in chemical biology and drug discovery. As chemical probes, these molecules can be used to investigate the function of specific biological targets and pathways. Their ability to selectively interact with proteins like ENR and COX allows researchers to dissect the roles of these enzymes in health and disease. vlifesciences.comnih.gov
Furthermore, these derivatives serve as promising lead compounds for the development of new therapeutics. A lead compound is a chemical starting point for the creation of a new drug. The demonstrated antimycobacterial and anti-inflammatory activities of certain this compound derivatives position them as excellent candidates for further optimization. vlifesciences.comnih.gov Through medicinal chemistry efforts, the potency, selectivity, and pharmacokinetic properties of these lead compounds can be improved to generate novel drug candidates with enhanced efficacy and safety profiles. The unexpected discovery of high affinity for the translocator protein (TSPO) in some derivatives also opens up new avenues for developing imaging agents or therapeutics targeting this protein. nih.gov
An in-depth analysis of the chemical compound this compound reveals its significance as a scaffold in medicinal chemistry. This article explores its structure-activity relationship (SAR) and mechanistic pathways, focusing on its potential as a targeted receptor potentiator and as a basis for developing novel antimicrobial, antifungal, and anticancer agents.
1 Scaffold Design for Targeted Receptor Potentiators (e.g., AMPA Receptors)
The pyrrole ring, a core component of this compound, is a versatile scaffold in the design of molecules that can modulate the activity of various receptors in the central nervous system. Of particular interest is the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the brain. Positive allosteric modulators (PAMs) of AMPA receptors are sought after for their potential therapeutic benefits in neurological and psychiatric disorders characterized by deficient glutamatergic signaling.
The design of effective AMPA receptor potentiators often involves heterocyclic scaffolds that can interact with specific allosteric binding sites on the receptor complex. While direct studies on this compound as an AMPA receptor potentiator are limited, the structural features of this compound suggest a basis for such activity. The pyrrole nitrogen can act as a hydrogen bond donor, while the cyano and carbohydrazide (B1668358) groups provide additional hydrogen bond donors and acceptors. These features are critical for binding to the ligand-binding domain of the AMPA receptor.
Research into other heterocyclic scaffolds provides insights into the potential of pyrrole-based compounds. For instance, studies on thiazole-carboxamide derivatives have demonstrated their ability to modulate AMPA receptor kinetics, highlighting the importance of the carboxamide moiety in receptor interaction. mdpi.commdpi.com Similarly, thienothiadiazine dioxides have been explored as isosteric analogues of known AMPA receptor PAMs, with substitutions on the heterocyclic ring significantly influencing activity. biorxiv.org These findings underscore the modular nature of such scaffolds, where modifications to the core and its substituents can fine-tune potency and selectivity.
For the this compound scaffold, the cyano group at the 4-position is of particular interest. This electron-withdrawing group can influence the electronic properties of the pyrrole ring and may play a role in the orientation of the molecule within the receptor's binding pocket. Structure-activity relationship studies on related pyrrole derivatives have shown that the presence and position of substituents are critical for biological activity. rutgers.edunih.gov
Table 1: Key Structural Features of this compound for Potential AMPA Receptor Modulation
| Feature | Potential Role in Receptor Interaction |
| 1H-Pyrrole Core | Provides a rigid scaffold for the presentation of functional groups. |
| N-H at position 1 | Hydrogen bond donor. |
| Carbohydrazide at position 2 | Contains hydrogen bond donors (N-H) and an acceptor (C=O). |
| Cyano group at position 4 | Influences electronic properties and can act as a hydrogen bond acceptor. |
2 Development of Antimicrobial, Antifungal, and Anticancer Agents Based on Pyrrole-Carbohydrazide Scaffolds
The pyrrole-carbohydrazide scaffold is a promising framework for the development of a wide range of therapeutic agents, including those with antimicrobial, antifungal, and anticancer properties. The versatility of this scaffold allows for the synthesis of diverse derivatives with varied biological activities.
Antimicrobial and Antifungal Activity:
The carbohydrazide moiety is a key pharmacophore found in many antimicrobial and antifungal compounds. nih.gov When incorporated into a pyrrole ring system, it can give rise to derivatives with significant activity. Research has shown that 2-acylhydrazino-5-arylpyrroles exhibit potent antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov The structure-activity relationship of these compounds indicates that the nature of the acyl group and the substituent on the aryl ring at the 5-position of the pyrrole are crucial for antifungal potency.
While specific data on the antimicrobial activity of this compound is not extensively documented, the presence of the carbohydrazide functional group suggests its potential as a precursor for active compounds. The cyano group at the 4-position could further modulate this activity. Studies on other cyanopyrrole derivatives have shown that the cyano group can be important for inhibitory potency against certain enzymes, such as metallo-β-lactamases, which are involved in bacterial antibiotic resistance. nih.gov
Anticancer Activity:
The pyrrole scaffold is a recurring motif in numerous anticancer agents. nih.govresearchgate.net Pyrrole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein kinases and histone deacetylases, disruption of microtubule polymerization, and induction of apoptosis. nih.govresearchgate.net
The development of pyrrole-based anticancer agents often involves the strategic placement of functional groups on the pyrrole ring to optimize interactions with biological targets. The carbohydrazide group in this compound can be readily converted into various hydrazones, which are known to possess a wide range of pharmacological properties, including anticancer activity. nih.gov For example, novel pyrrole hydrazones have been synthesized and shown to exhibit cytotoxic effects against tumor cell lines. nih.gov
The cyano group can also contribute to the anticancer potential of the scaffold. A structure-activity relationship study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group was important for its inhibitory activity against metallo-β-lactamases, and related compounds have been investigated for their anticancer properties. nih.gov This suggests that the cyano group in the 4-position of the title compound could similarly influence its biological profile.
Table 2: Research Findings on Related Pyrrole-Carbohydrazide Derivatives
| Derivative Class | Biological Activity | Key SAR Findings | Reference |
| 2-Acylhydrazino-5-arylpyrroles | Antifungal | The nature of the acyl and aryl substituents significantly impacts activity. | nih.gov |
| Pyrrole Hydrazones | Anticancer | The introduction of a second pyrrole heterocycle via the hydrazone linkage can lead to cytotoxic compounds. | nih.gov |
| Substituted Pyrrole-3-carbonitriles | Metallo-β-lactamase Inhibition | The carbonitrile group is important for inhibitory potency. | nih.gov |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-Cyano-1H-pyrrole-2-carbohydrazide?
Methodological Answer: The synthesis typically involves multi-step pathways, leveraging functional group transformations on pyrrole scaffolds. A common approach includes:
Cyclization : Base-mediated alkylation of pyrrole-2-carboxaldehyde derivatives followed by dehydrative cyclization (e.g., using ammonium acetate to incorporate nitrogen) .
Functionalization : Introduction of the cyano group via nucleophilic substitution or oxidation reactions.
Hydrazide Formation : Reaction of the carboxylic acid intermediate with hydrazine hydrate under reflux conditions.
Key considerations:
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
Spectroscopy :
- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., cyano at C4, hydrazide at C2).
- IR : Verify characteristic peaks (e.g., C≡N stretch ~2200 cm, N-H stretches ~3300 cm).
X-ray Crystallography :
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
- Hygroscopicity : Store in desiccators with silica gel to prevent hydrolysis of the cyano group.
Safety protocols (e.g., ventilation for hydrazide handling) should align with SDS guidelines .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives of this compound with enhanced bioactivity?
Methodological Answer:
Electronic Property Analysis :
- Apply conceptual density functional theory (DFT) to calculate Fukui indices, identifying reactive sites for electrophilic/nucleophilic attacks .
- Use Gaussian or ORCA software to compute HOMO-LUMO gaps, correlating with redox activity.
Docking Studies :
- Model interactions with target proteins (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity and complementary steric fit.
Q. What experimental strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?
Methodological Answer:
Mechanistic Probes :
- Use deuterium labeling or kinetic isotope effects to distinguish between radical vs. polar pathways in palladium-catalyzed reactions .
In Situ Monitoring :
- Employ ReactIR or NMR spectroscopy to detect transient intermediates (e.g., Pd-π-allyl complexes).
Statistical Design :
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery pipelines?
Methodological Answer:
In Vitro Screening :
- Test against cancer cell lines (e.g., MTT assays) and bacterial strains (MIC determination) to establish baseline activity .
ADMET Profiling :
- Predict pharmacokinetics using software like SwissADME (e.g., logP, bioavailability).
Structural Hybridization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
